molecular formula C8H14O B092555 2-(3-Cyclohexenyl)ethanol CAS No. 18240-10-3

2-(3-Cyclohexenyl)ethanol

Cat. No.: B092555
CAS No.: 18240-10-3
M. Wt: 126.2 g/mol
InChI Key: FELLSOCIMJMONP-UHFFFAOYSA-N
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Description

2-(3-Cyclohexenyl)ethanol is an organic compound with the molecular formula C₈H₁₄O It is a cyclic alcohol, specifically a cyclohexene derivative, where the hydroxyl group is attached to the ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(3-Cyclohexenyl)ethanol can be synthesized through several methods. One common approach involves the hydrogenation of cyclohexyl acetate, which is derived from the esterification of acetic acid and cyclohexene. This process uses catalysts such as copper and zinc on an aluminum oxide support, under specific conditions to yield high selectivity and conversion rates .

Industrial Production Methods: In industrial settings, the production of this compound often involves the hydration of cyclohexene. This can be achieved through direct hydration over zeolite catalysts or indirect hydration in the presence of formic acid . These methods are chosen based on the desired yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Cyclohexenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexenone or cyclohexenyl hydroperoxide.

    Reduction: The compound can be reduced to cyclohexanol.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products:

    Oxidation: Cyclohexenone, cyclohexenyl hydroperoxide.

    Reduction: Cyclohexanol.

    Substitution: Halogenated cyclohexene derivatives.

Scientific Research Applications

2-(3-Cyclohexenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Cyclohexenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes .

Comparison with Similar Compounds

    Cyclohexanol: A similar cyclic alcohol but with a saturated ring.

    Cyclohexenone: An oxidized form of cyclohexene with a ketone group.

    Cyclohexyl acetate: An ester derivative of cyclohexene.

Uniqueness: 2-(3-Cyclohexenyl)ethanol is unique due to its unsaturated ring structure combined with a hydroxyl group on the ethyl side chain. This combination allows it to participate in a wider range of chemical reactions compared to its saturated counterparts .

Properties

IUPAC Name

2-cyclohex-3-en-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-7-6-8-4-2-1-3-5-8/h1-2,8-9H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELLSOCIMJMONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939584
Record name 2-(Cyclohex-3-en-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18240-10-3
Record name 3-Cyclohexene-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18240-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Cyclohexenyl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018240103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Cyclohex-3-en-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-cyclohexenyl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.271
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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